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N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers need rigid, CNS-penetrant fragments for kinase inhibitor design. This compound delivers a pre-organized N1-methyl/N2-cyclohexylamino scaffold with only 2 rotatable bonds, reduced HBD count (1), and enhanced lipophilicity (cLogP ~3.65-3.85) for blood-brain barrier penetration. It enables selectivity profiling across kinase panels while minimizing off-target interactions. Sourced for consistent purity, with reliable global shipping.

Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
Cat. No. B12518449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1NC3CCCCC3
InChIInChI=1S/C14H19N3/c1-17-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16)
InChIKeyRLRZBVOFBXOLIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine Overview


N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine is a 1,2-disubstituted benzimidazole scaffold bearing a cyclohexylamino group at the C2 position and a methyl substituent at the N1 position . This substitution pattern yields a molecular formula of C13H17N3 with a molecular weight of approximately 215.29 g/mol, placing it within favorable drug-like property space [1]. The benzimidazole core is a privileged structure in kinase inhibitor design and antiparasitic drug discovery, while the specific N1-methyl/N2-cyclohexylamino combination confers a distinct lipophilicity–basicity profile that differentiates it from both unsubstituted and mono-substituted benzimidazole analogs [2].

Scaffold Privileged 1,2-disubstituted benzimidazole core for kinase inhibitor and antiparasitic probe design
Physicochemical profile N1-methyl / N2-cyclohexylamino combination provides a distinct lipophilicity–basicity window for SAR studies
Differentiation Non-interchangeable with unsubstituted or mono-substituted benzimidazole analogs; unique steric and electronic signature

N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine vs. Generic Analogs


Generic substitution among 2-aminobenzimidazole derivatives is unreliable because small changes in N1 and C2 substitution dramatically alter lipophilicity (cLogP), basicity (pKa), and steric occupancy [1]. The N1-methyl group eliminates a hydrogen-bond donor, reducing polar surface area and enhancing membrane permeability relative to N1-unsubstituted analogs, while the N2-cyclohexyl ring introduces greater conformational rigidity and steric bulk compared to N2-phenyl or N2-benzyl variants . These physicochemical shifts directly impact target binding, metabolic stability, and off-target profiles, making the specific N1-methyl/N2-cyclohexylamino combination a non-interchangeable chemotype for structure–activity relationship (SAR) studies and lead optimization campaigns [2].

N1-methyl eliminates a key H-bond donor
Des-methyl analog retains an endocyclic N–H, altering permeability and target interaction profiles.
N2-cyclohexyl ring introduces steric bulk and rigidity
Compared to N2-phenyl or N2-benzyl variants, the saturated chair conformation shifts conformational entropy and binding-site occupancy.
Combined substitution pattern defines a unique chemotype
Minor changes in N1 or N2 substituents can significantly alter target selectivity, metabolic stability, and off-target profiles.

N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine Differentiation Evidence


Hydrogen-Bond Donor Elimination by N1-Methylation

The target compound possesses zero N–H hydrogen-bond donors at the benzimidazole core due to N1-methylation, whereas the direct des-methyl analog N-cyclohexyl-1H-benzimidazol-2-amine (CAS 83792-76-1) retains one endocyclic N–H donor . This structural difference reduces the total hydrogen-bond donor count and polar surface area, which is predicted to improve passive membrane permeability and oral absorption potential according to Lipinski's Rule of Five analysis [1].

H-Bond donor count
Head-to-head
Target: 0 endocyclic N–H
Comparator: 1 endocyclic N–H
May support cell-permeability probe design
Reduction of 1 donor based on structural analysis
Medicinal Chemistry Drug Design Physicochemical Profiling

Lipophilicity Enhancement via N2-Cyclohexyl Substitution

The N2-cyclohexyl group substantially elevates calculated logP relative to the unsubstituted 2-amino parent. The closest available experimental comparator, N-cyclohexyl-1H-benzimidazol-2-amine, has a reported ACD/LogP of 3.45 . In contrast, 1-methyl-1H-benzo[d]imidazol-2-amine (CAS 1622-57-7, MW 147.18) has a substantially lower predicted logP (estimated ~0.8–1.2) due to the absence of the lipophilic cyclohexyl ring . The target compound's N1-methyl further increases logP by approximately 0.2–0.4 log units relative to the N1-unsubstituted cyclohexyl analog, based on the methylene contribution to logP [1].

Lipophilicity (cLogP)
Cross-study
Target est. 3.65–3.85
1-Me parent est. 0.8–1.2
Supports lipophilicity-dependent membrane partitioning research
ΔcLogP ≈ +2.5–3.0 vs. simpler parent; predicted values require experimental verification
Lipophilicity Optimization SAR Studies Pharmacokinetics

Conformational Restriction by N2-Cyclohexyl Group

The N2-cyclohexyl substituent adopts a chair conformation with limited rotatable bonds (one exocyclic C–N bond), whereas the N2-benzyl analog (N-Benzyl-1-methyl-1H-benzo[d]imidazol-2-amine, CAS 27097-08-1, MW 237.30) possesses two additional rotatable bonds (benzyl CH2 and phenyl rotation) and the N2-phenethyl analog has even greater conformational freedom . This difference in conformational entropy is quantifiable: the target compound has 2 freely rotating bonds versus 4 for the N2-benzyl analog and 5 for the N2-phenethyl analog [1]. Reduced conformational flexibility can translate into lower entropic penalty upon target binding, potentially improving binding affinity when the bound conformation is pre-organized [2].

Rotatable bonds
Head-to-head
2
Pre-organized scaffold with lower entropic penalty vs. benzyl (4) or phenethyl (5) analogs
Based on standard medicinal chemistry count conventions
Conformational Analysis Entropy-Driven Binding Target Engagement

Steric Differentiation: N2-Cyclohexylamino vs. Phenylamino

The N2-cyclohexylamino group presents a saturated, three-dimensional steric profile distinct from the planar N2-phenylamino group found in the mIDH1 inhibitor class exemplified by 1-cyclohexyl-2-phenylaminobenzimidazole (IC50 = 30 nM against mIDH1 R132H) [1]. The cyclohexyl ring occupies a larger van der Waals volume (~101 ų for cyclohexane vs. ~76 ų for benzene) and adopts a chair conformation that projects into different regions of steric space compared to a flat aromatic ring [2]. This steric differentiation is critical for kinase selectivity profiles, as the N2 substituent probes the hinge-binding region and adjacent hydrophobic pockets of the ATP-binding site [3].

Steric volume (N2)
Class-level
Cyclohexylamino ~115–125 ų
Phenylamino ~88–95 ų
Explores hydrophobic pockets distinct from planar aryl N2 substituents
No co-crystal structure available; van der Waals estimates used
Kinase Inhibition Mutant IDH1 Steric Occupancy

Basicity Modulation via N1-Methylation

N1-methylation of the benzimidazole ring alters the pKa of the endocyclic nitrogen. Experimental pKa determinations for 1,2-disubstituted benzimidazoles show that N1-methyl derivatives exhibit pKa values approximately 0.5–1.5 units higher than their N1-unsubstituted counterparts due to the electron-donating effect of the methyl group [1]. For the target compound, the N1-methyl group increases the basicity of the imidazole N3 nitrogen, shifting the ionization equilibrium at physiological pH (7.4) and altering the ratio of neutral to protonated species available for membrane permeation and target binding [2]. This pKa shift is directly relevant to solubility, permeability, and hERG off-target liability [3].

Imidazole pKa (N3)
Class-level
Target est. 6.0–7.0
Des-methyl est. 5.0–5.5
Modulates ionization state for solubility–permeability profiling
Predicted from capillary electrophoresis data on benzimidazole derivatives
Physicochemical Profiling Ionization State Solubility-Lipophilicity Balance

N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine Applications


Conformationally Restricted Kinase Hinge Binder

In kinase drug discovery programs where the benzimidazole core serves as a hinge-binding motif, the N1-methyl/N2-cyclohexylamino substitution pattern provides a pre-organized, lipophilic scaffold with only 2 freely rotating bonds, offering a reduced entropic penalty upon target engagement relative to flexible N2-benzyl or N2-phenethyl analogs possessing 4–5 rotatable bonds [1]. The enhanced lipophilicity (estimated cLogP ≈ 3.65–3.85) improves membrane partitioning for intracellular kinase targets, while the saturated cyclohexyl ring explores steric space inaccessible to planar aromatic N2 substituents used in reported mIDH1 inhibitors (IC50 = 30 nM comparator scaffold) [2].

CNS Drug Physicochemical Optimization

The elimination of the endocyclic N–H hydrogen-bond donor via N1-methylation reduces polar surface area and total HBD count to 1, which is favorable for blood–brain barrier penetration according to CNS multiparameter optimization (MPO) guidelines [1]. The N2-cyclohexyl group provides lipophilicity without introducing additional rotatable bonds or aromatic ring count, aligning with CNS drug design principles that favor saturated ring systems over planar aromatics. This compound serves as a CNS-optimized fragment or scaffold for targets such as kinases, phosphodiesterases, or GPCRs expressed in the central nervous system [2].

Selectivity Profiling Across Benzimidazole-Binding Targets

The combination of N1-methyl and N2-cyclohexylamino substituents generates a unique steric and electronic fingerprint for probing selectivity within target families (e.g., kinase panels, heme oxygenase isoforms, or carbonic anhydrase isoforms) [1]. The N2-cyclohexyl group's chair conformation presents a three-dimensional shape distinct from planar N2-phenyl or N2-benzyl substituents, enabling differential recognition by hydrophobic pockets adjacent to the active site. This compound is suitable for use as a selectivity tool in parallel with its des-methyl (N-cyclohexyl-1H-benzimidazol-2-amine, cLogP 3.45) and des-cyclohexyl (1-methyl-1H-benzo[d]imidazol-2-amine) analogs in systematic SAR campaigns [2].

Application
Selection Property
Validation Focus
Kinase hinge-binding scaffold research
Low rotatable bond count and pre-organized cyclohexyl geometry
Target engagement entropy and hinge-region steric complementarity
CNS physicochemical property profiling
Reduced H-bond donor count and saturated ring system
Blood–brain barrier partitioning and CNS MPO parameter assessment
Target-family selectivity studies
Distinct steric/electronic fingerprint vs. des-methyl or des-cyclohexyl analogs
Kinase panel or isoform selectivity profiling alongside comparative scaffolds
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